molecular formula C18H16N6O3S B11255739 2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide

2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide

Cat. No.: B11255739
M. Wt: 396.4 g/mol
InChI Key: DETFHVIAEABNEI-UHFFFAOYSA-N
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Description

2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide: is a fascinating compound with a hybrid structure, combining elements from both triazole and thiadiazine moieties. These heterocyclic compounds play a crucial role in drug design and development due to their diverse pharmacological activities.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One approach is the reaction of a suitable precursor with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, catalyzed by piperidine. This reaction yields N,N’- (ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[4,3-b]thiadiazin-6-yl)phenoxy)acetamide) .

Industrial Production Methods: While specific industrial production methods may vary, the synthetic route described above provides a foundation for large-scale production.

Chemical Reactions Analysis

Reaction Types: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.

Major Products: The major products formed from these reactions will vary based on the reaction type. Detailed studies are needed to elucidate specific outcomes.

Scientific Research Applications

Multifunctional Uses: Researchers have explored the compound’s applications in diverse fields:

    Anticancer: Investigating its potential as an anticancer agent.

    Antimicrobial: Assessing its antimicrobial properties.

    Analgesic and Anti-inflammatory: Exploring its effects on pain and inflammation.

    Antioxidant: Studying its ability to combat oxidative stress.

    Antiviral: Investigating antiviral activity.

    Enzyme Inhibitors: Including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.

    Antitubercular Agents: Evaluating its efficacy against tuberculosis .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Uniqueness: Compared to other similar compounds, 2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide stands out due to its distinct structure and multifaceted pharmacological properties.

Properties

Molecular Formula

C18H16N6O3S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C18H16N6O3S/c1-11-9-15(23-27-11)19-17(25)10-28-18-21-20-16-8-7-14(22-24(16)18)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,23,25)

InChI Key

DETFHVIAEABNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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